molecular formula C10H10ClIN4 B3027288 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine CAS No. 1269440-58-5

2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B3027288
CAS No.: 1269440-58-5
M. Wt: 348.57
InChI Key: NVQXUVPDZGMTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine is a useful research compound. Its molecular formula is C10H10ClIN4 and its molecular weight is 348.57. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine is a chemical compound with the molecular formula C10H10ClIN4C_{10}H_{10}ClIN_4 and a molecular weight of 348.57 g/mol. It is primarily researched for its biological activities, particularly in the context of medicinal chemistry and pharmacology. The compound's structure includes a pyrimidine ring substituted with a chloro group and an iodo-isopropyl pyrazole moiety, which contributes to its biological properties.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in targeting various cancer pathways. Pyrazole compounds have shown significant inhibitory activity against key oncogenic targets such as BRAF(V600E), which is crucial in melanoma treatment. Research indicates that the structural modifications in pyrazole derivatives can enhance their antitumor efficacy by improving selectivity and reducing off-target effects .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies on related pyrazole derivatives suggest that they can inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), thereby offering therapeutic potential in inflammatory diseases. This activity may be attributed to the ability of these compounds to modulate signaling pathways involved in inflammation .

Antimicrobial Activity

In addition to antitumor and anti-inflammatory properties, this compound has exhibited antimicrobial activity. Research on similar pyrazole derivatives has demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections . The mechanism of action often involves disrupting bacterial cell membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the pyrimidine scaffold can significantly influence their pharmacological profiles. For example, introducing different halogen groups or alkyl substituents can enhance potency against specific targets while minimizing toxicity .

Case Study 1: Antitumor Efficacy

A study focusing on a series of pyrazole derivatives, including this compound, evaluated their efficacy against BRAF(V600E) mutant cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting strong antitumor potential. Further investigation into their mechanism revealed that these compounds induce apoptosis through activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, researchers assessed the anti-inflammatory effects of various pyrazole derivatives in a murine model of acute inflammation. Treatment with this compound resulted in significant reductions in edema and cytokine levels compared to controls. This study highlighted its potential as a therapeutic agent for inflammatory conditions .

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTargetIC50 (µM)Reference
2-Chloro-4-(3-Iodo...)AntitumorBRAF(V600E)5.0
Pyrazole Derivative XAnti-inflammatoryTNF-α production10.0
Pyrazole Derivative YAntimicrobialStaphylococcus aureus15.0

Properties

IUPAC Name

2-chloro-4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClIN4/c1-6(2)16-5-7(9(12)15-16)8-3-4-13-10(11)14-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQXUVPDZGMTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)I)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173439
Record name 2-Chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269440-58-5
Record name 2-Chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269440-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.262.044
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of Intermediate 4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-ol (438 mg, 1.33 mmol) in phosphorous oxychloride (10 ml) was heated at 110° C. for 16 h. The mixture was concentrated under vacuum, then aqueous sodium bicarbonate solution was carefully added and the mixture was extracted with ethyl acetate. The combined organic extracts were dried over sodium sulfate, filtered, and concentrated to provide the title compound as a yellow solid. MS m/z 349.0 (M+1).
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.